N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide
Description
Structure and Key Features
The compound features a 1,2,4-triazolone core (4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole) substituted with a thiophen-2-yl group at position 2. A sulfonamide moiety (5-ethylthiophene-2-sulfonamide) is attached via an ethyl linker to the triazolone nitrogen. Key structural attributes include:
- Triazolone ring: The 5-oxo group introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions .
- Cyclopropyl substituent: Enhances steric bulk and lipophilicity compared to linear alkyl or aryl groups .
For instance, describes the formation of 1,2,4-triazoles through NaOH-mediated cyclization of thioamides, which could be adapted for this compound .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S3/c1-2-13-7-8-15(26-13)27(23,24)18-9-10-20-17(22)21(12-5-6-12)16(19-20)14-4-3-11-25-14/h3-4,7-8,11-12,18H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCMXGJGVCAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- Triazole moiety : Known for its diverse biological activities.
- Thiophene ring : Associated with various pharmacological properties.
- Sulfonamide group : Often linked to antibacterial and antidiabetic activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S₂ |
| Molecular Weight | 362.4 g/mol |
Biological Activity
Preliminary studies indicate that compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-5-ethylthiophene-2-sulfonamide exhibit notable biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its effectiveness against various bacterial strains. Compounds with similar structures have shown promising antibacterial properties, potentially making this compound a candidate for antibiotic development .
- Antifungal Properties : Structural analogs have demonstrated antifungal activity, suggesting that this compound may also inhibit fungal growth through similar mechanisms.
- Anticancer Potential : The triazole and thiophene rings are often associated with anticancer activity. Research into related compounds has indicated that modifications to these rings can enhance cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Some derivatives of sulfonamides have been reported to exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds structurally related to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-5-ethylthiophene-2-sulfonamide:
Study 1: Antimicrobial Efficacy
A study focused on the synthesis of sulfonamide derivatives demonstrated that modifications to the thiophene ring significantly enhanced antimicrobial activity against Gram-positive bacteria. The results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for one derivative, suggesting strong antibacterial potential.
Study 2: Cytotoxic Activity
Another research project evaluated the cytotoxic effects of triazole-containing compounds against various cancer cell lines. The study found that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity .
Study 3: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that the presence of both the thiophene and triazole moieties is crucial for enhancing biological activity. The study concluded that compounds with this dual structure showed improved efficacy compared to simpler analogs .
Comparison with Similar Compounds
Tables
Table 1: Functional Group Impact on Key Properties
| Group/Feature | Effect on Solubility | Effect on Bioactivity |
|---|---|---|
| 5-Oxo triazolone | ↑ Polarity, ↑ H-bonding | ↑ Target binding affinity |
| Cyclopropyl substituent | ↓ Solubility, ↑ LogP | ↑ Membrane permeability |
| 5-Ethylthiophene | Moderate lipophilicity | ↑ π-Stacking in active sites |
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of parameters:
- Cyclization Step : Use cyclopropyl hydrazine and thiophene derivatives under acidic/basic conditions (pH 6.5–8.0) to form the triazole core. Elevated temperatures (80–100°C) improve cyclization efficiency .
- Sulfonamide Coupling : React the triazole intermediate with 5-ethylthiophene-2-sulfonyl chloride in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Cyclopropyl hydrazine, THF, 90°C, 12 h | 78 | |
| Sulfonamide Formation | DMF, 0°C, 4 h | 65 | |
| Final Purification | Ethanol/water recrystallization | 92 |
Q. Which spectroscopic methods are critical for structural characterization?
Methodological Answer: A combination of techniques ensures accurate structural validation:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm; cyclopropyl carbons at δ 10–15 ppm). --HSQC resolves overlapping signals in the triazole region .
- FT-IR Analysis : Identify key functional groups (e.g., sulfonamide S=O stretch at 1160–1180 cm, triazole C=N at 1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 479.12) .
Q. Table 2: Key Spectral Data
| Technique | Observed Signal | Assignment | Reference |
|---|---|---|---|
| -NMR | δ 1.35 (t, 3H, CHCH) | Ethyl group | |
| -NMR | δ 125.4 (C-SO) | Sulfonamide carbon | |
| FT-IR | 1175 cm | S=O stretch |
Advanced Research Questions
Q. How to resolve discrepancies in NMR data during structural elucidation?
Methodological Answer: Conflicting NMR signals often arise from dynamic processes or impurities:
- Dynamic Exchange : For tautomerism in the triazole ring (e.g., 1H- vs. 2H-tautomers), perform variable-temperature NMR (VT-NMR) in DMSO-d at 25–80°C. Slow exchange regimes at higher temperatures resolve splitting .
- Impurity Identification : Compare experimental -NMR with DFT-calculated chemical shifts (software: Gaussian 16) to detect trace byproducts .
- 2D NMR Validation : Use NOESY or ROESY to confirm spatial proximity of protons (e.g., cyclopropyl CH to thiophene ring) .
Q. What strategies are recommended for refining the crystal structure?
Methodological Answer: X-ray crystallography requires rigorous refinement protocols:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Aim for completeness >99% and R < 0.05 .
- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the TWIN/BASF commands for twinned crystals (common in triazole derivatives) .
- Validation : Check geometry with PLATON (e.g., R < 0.25, bond length Δ < 0.02 Å) .
Q. Table 3: Crystallographic Refinement Parameters
| Parameter | Value/Software | Reference |
|---|---|---|
| Space Group | P2/c | |
| Final R/wR | 0.042/0.098 | |
| Flack Parameter | 0.02(2) |
Q. How to design experiments for biological activity screening?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Testing : Use microdilution assays (MIC against S. aureus and E. coli) with ciprofloxacin as a positive control. The sulfonamide group may enhance Gram-negative activity .
- Kinase Inhibition : Screen against JAK2 or EGFR kinases (IC via fluorescence polarization). The triazole-thiophene scaffold shows potential ATP-binding site interactions .
- Toxicity Profiling : Perform MTT assays on HEK293 cells. Structural analogs with ethylthiophene groups exhibit low cytotoxicity (IC > 50 μM) .
Q. Table 4: Biological Screening Workflow
| Assay Type | Protocol Summary | Reference |
|---|---|---|
| Antimicrobial | 96-well plate, 24 h, OD | |
| Kinase Inhibition | FP-based, 10 μM ATP | |
| Cytotoxicity | MTT, 48 h incubation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
